molecular formula C15H22ClNO2 B13339916 tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate

tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate

Cat. No.: B13339916
M. Wt: 283.79 g/mol
InChI Key: UWLSDQIVAXBNQI-UHFFFAOYSA-N
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Description

Tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate is a chiral amino ester derivative serving as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds within this chemical class, characterized by a phenylpentanoate backbone substituted with amino and halogen groups , are frequently explored as precursors in the synthesis of more complex molecules for pharmaceutical applications. The presence of both the protected tert-butyl ester and the amino group on the pentanoate chain provides distinct handles for chemical modification, making it a versatile scaffold for structure-activity relationship (SAR) studies and library synthesis. Its structural framework is found in research targeting a range of biological activities; for instance, similar heterocyclic derivatives have been investigated for their potential in modulating histamine receptors and for applications in treating inflammatory diseases, pruritus, neuropathic pain, and allergic conditions such as atopic dermatitis and asthma . The 2-chlorophenyl substituent is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability. As a specialty chemical, this compound is intended for use in laboratory research to develop novel therapeutic agents and probe biochemical pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

tert-butyl 5-amino-4-(2-chlorophenyl)pentanoate

InChI

InChI=1S/C15H22ClNO2/c1-15(2,3)19-14(18)9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10,17H2,1-3H3

InChI Key

UWLSDQIVAXBNQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(CN)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Reductive Amination with Sodium Borohydride

This method employs sodium borohydride (NaBH₄) for stereoselective reduction of ketone intermediates:

  • Procedure :
    • Substrate : (3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) is dissolved in tetrahydrofuran (THF) and ethanol.
    • Reduction : NaBH₄ (1.59 g) is added at 0–10°C, followed by stirring for 45 minutes.
    • Workup : The reaction is quenched with aqueous sulfuric acid (1.6%), adjusted to pH 6.5 with NaOH, and crystallized.
  • Yield : 56% after recrystallization (purity: 95.9%).
  • Key Impurities :
    • (3S)-2-Hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane (2.6%).
    • (2R,3S)-Diastereomer (1.0%).

Asymmetric Reduction with DIBAH

Diisobutylaluminum hydride (DIBAH) enables chiral resolution in non-polar solvents:

  • Procedure :
    • Substrate : tert-Butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate (1.489 g) is treated with DIBAH (10 mmol) in toluene.
    • Additive : Cyclohexanol (2.0 g) enhances stereocontrol.
    • Hydrolysis : Quenched with 1 N HCl, extracted with ethyl acetate.
  • Yield : 1.53 g of pale-yellow crystals (HPLC-confirmed diastereomer ratio: 95/5).

Aluminum Isopropoxide-Mediated Reduction

This method prioritizes scalability and minimizes byproducts:

  • Procedure :
    • Substrate : Chloromethyl ketone (100 g) and aluminum isopropoxide (35 g) in isopropyl alcohol are refluxed for 3 hours.
    • Isolation : Distill 50% solvent, adjust pH to 3.0–4.0 with acetic acid, and recrystallize from isopropyl alcohol.
  • Yield : 80 g (high-purity crystals).

Deprotection and Recrystallization

Acid-mediated deprotection ensures high yields of the free amine:

  • Procedure :
    • Deprotection : Boc-protected intermediate is treated with HCl in ethyl acetate.
    • Crystallization : Neutralize with aqueous NaOH, filter, and wash with cold ethanol.
  • Purity : >95% after recrystallization.

Comparative Data Table

Method Reagent Solvent System Yield (%) Purity (%) Key Advantage
NaBH₄ Reduction NaBH₄, H₂SO₄ THF/EtOH/H₂O 56 95.9 Stereoselectivity
DIBAH Reduction DIBAH, Cyclohexanol Toluene 68 95 Chiral resolution
Aluminum Isopropoxide Al(O-iPr)₃ iPrOH 80 >99 Scalability
Acid Deprotection HCl Ethyl Acetate/H₂O 85 >95 Rapid deprotection

Critical Analysis

  • Stereochemical Control : DIBAH and NaBH₄ methods achieve high enantiomeric excess (ee >95%) but require meticulous pH control.
  • Scalability : Aluminum isopropoxide reduction is optimal for industrial-scale synthesis due to simplified workup.
  • Byproduct Mitigation : Recrystallization in mixed solvents (THF/water) reduces diastereomer content to <3%.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the chlorophenyl group can produce phenyl derivatives.

Scientific Research Applications

tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural analogs include PROTAC-derived compounds (CL9 and CL10) and a benzylidene-substituted pentanoate derivative. A comparative analysis is outlined below:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Features
tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate C15H20ClNO2 281.8 - Amino group (position 5)
- 2-Chlorophenyl (position 4)
Intermediate for drug synthesis; amino group enables conjugation or derivatization
CL9 (PROTAC) Not fully specified ~630.4 - Isoindolinyl-piperidyl CRBN ligand
- Pentoxy/hexoxy linkers
PROTAC for targeted protein degradation; recruits E3 ligases (e.g., CRBN)
CL10 (PROTAC) Not fully specified ~630.4 - Piperidyl CRBN ligand
- Pentoxy/hexoxy linkers
Similar to CL9; structural variation in ligand affects binding specificity
tert-Butyl 5-chloro-2-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene)pentanoate C21H27ClN2O3 390.9 - Benzylidene group (position 2)
- Chloro (position 5)
- Methoxy/imidazolyl
Potential kinase inhibitor; conjugated benzylidene enhances stability
Key Observations:

Backbone Variations: The target compound and the benzylidene derivative share a tert-butyl pentanoate core but differ in substituent positions. The amino group in the target compound contrasts with the benzylidene group in ’s compound, which introduces conjugation and rigidity. CL9/CL10 have extended linker chains (pentoxy/hexoxy) and bulky CRBN ligands, enabling protein degradation via ternary complex formation .

Functional Groups: The amino group in the target compound enhances hydrophilicity and reactivity, making it suitable for forming amides or urea derivatives. The benzylidene group in the analog from likely improves UV stability and π-π stacking interactions, critical for binding to hydrophobic enzyme pockets .

Pharmacological and Physicochemical Properties

Property This compound CL9/CL10 Benzylidene Derivative
Lipophilicity (LogP) Moderate (chlorophenyl + amino) High (bulky ligands) High (benzylidene + imidazolyl)
Solubility Likely polar (amino group) Low (large size) Low (hydrophobic substituents)
Bioactivity Intermediate for drug synthesis Protein degradation Kinase inhibition (hypothesized)
  • CL9/CL10 : Designed for PROTAC-mediated protein degradation, leveraging CRBN ligands to recruit E3 ligases. Their size and complexity may limit blood-brain barrier penetration but enhance target specificity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 5-amino-4-(2-chlorophenyl)pentanoate?

  • Methodology :

  • Acid-catalyzed esterification : React the corresponding amino acid derivative with tert-butanol in the presence of sulfuric acid (H₂SO₄) or boron trifluoride diethyl etherate (BF₃·Et₂O) to introduce the tert-butyl ester protecting group .
  • Nucleophilic substitution : Utilize intermediates like tert-butyl esters with halogen substituents (e.g., bromo or iodo) for further functionalization. For example, replace a halogen atom with an amine group under basic conditions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm the tert-butyl group (δ ~1.4 ppm for 9H), aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl), and ester carbonyl (δ ~170 ppm in ¹³C NMR) .
  • IR spectroscopy : Identify the ester carbonyl stretch (~1720 cm⁻¹) and primary amine N–H stretches (~3300–3500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the structure .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

  • Methodology :

  • The bulky tert-butyl group reduces accessibility to reactive sites (e.g., the ester carbonyl), slowing nucleophilic attacks. This property is exploited to stabilize intermediates during multi-step syntheses .
  • Electronic effects from the 2-chlorophenyl group (electron-withdrawing) can polarize adjacent bonds, enhancing reactivity in specific positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data?

  • Methodology :

  • Purity assessment : Use HPLC or GC-MS to identify impurities that may alter physical properties .
  • Crystallographic analysis : If available, compare single-crystal X-ray diffraction data with literature to confirm structural assignments .
  • Reproduce synthesis : Standardize reaction conditions (e.g., solvent, temperature) to minimize variability .

Q. What strategies optimize regioselectivity in functionalizing the pentanoate backbone?

  • Methodology :

  • Protecting group strategies : Temporarily block the amine with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to direct reactions to specific sites .
  • Metal catalysis : Use palladium or copper catalysts for cross-coupling reactions at the 2-chlorophenyl ring, leveraging its electronic properties for selective bond formation .

Q. How is this compound applied in peptidomimetic or PROTAC design?

  • Methodology :

  • Peptidomimetics : The tert-butyl ester acts as a stable backbone substituent to mimic peptide bonds, enabling studies on β-catenin/T-cell factor interactions .
  • PROTACs : Incorporate the compound as a linker to conjugate E3 ligase ligands (e.g., CRBN or VHL binders) with target protein binders. Optimize linker length and polarity to enhance proteasome-mediated degradation .

Q. What computational methods predict the compound’s behavior in enzymatic systems?

  • Methodology :

  • Molecular docking : Simulate interactions with enzymes (e.g., esterases or proteases) using software like AutoDock Vina to predict hydrolysis rates or binding affinities .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity trends observed experimentally .

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